N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10258467
InChI: InChI=1S/C13H15N3O3S/c1-19-5-4-14-12(17)7-15-13(18)9-2-3-10-11(6-9)20-8-16-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,17)(H,15,18)
SMILES: COCCNC(=O)CNC(=O)C1=CC2=C(C=C1)N=CS2
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34 g/mol

N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide

CAS No.:

Cat. No.: VC10258467

Molecular Formula: C13H15N3O3S

Molecular Weight: 293.34 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide -

Specification

Molecular Formula C13H15N3O3S
Molecular Weight 293.34 g/mol
IUPAC Name N-[2-(2-methoxyethylamino)-2-oxoethyl]-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C13H15N3O3S/c1-19-5-4-14-12(17)7-15-13(18)9-2-3-10-11(6-9)20-8-16-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,17)(H,15,18)
Standard InChI Key NCNNMNXIDROYSP-UHFFFAOYSA-N
SMILES COCCNC(=O)CNC(=O)C1=CC2=C(C=C1)N=CS2
Canonical SMILES COCCNC(=O)CNC(=O)C1=CC2=C(C=C1)N=CS2

Introduction

N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole moiety, a methoxyethyl group, and a carboxamide functional group. This compound is notable for its diverse chemical structure and potential applications in scientific research, particularly in medicinal chemistry due to its unique reactivity and biological interactions.

Synthesis Methods

The synthesis of compounds with similar structures often involves multiple steps, including the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine. For industrial production, continuous flow processes may be employed to enhance efficiency and scalability.

Synthetic Pathways:

  • Initial Steps: Typically involve the formation of the benzothiazole core through condensation reactions.

  • Intermediate Steps: May include the introduction of the methoxyethyl group via nucleophilic substitution or alkylation reactions.

  • Final Steps: Often involve the formation of the carboxamide group through amide coupling reactions.

Biological and Pharmacological Significance

Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticonvulsant properties. The incorporation of a methoxyethyl group and a carboxamide functional group could potentially enhance these activities or introduce new pharmacological effects.

Biological ActivityPotential Applications
AntimicrobialTreatment of infections
AntifungalTreatment of fungal diseases
AnticonvulsantManagement of seizures

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